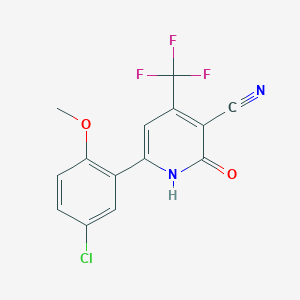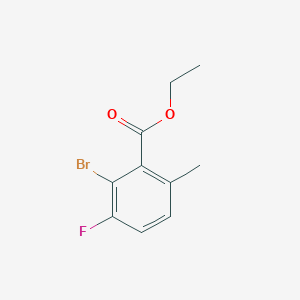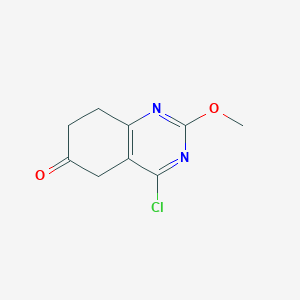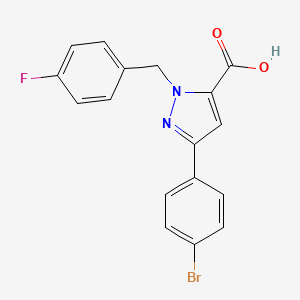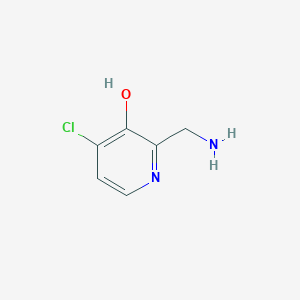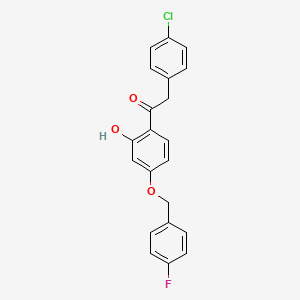
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is a complex organic compound that features both fluorine and chlorine substituents
Preparation Methods
The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the benzyloxy group: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy ether.
Introduction of the ethanone group: The next step involves the Friedel-Crafts acylation of the benzyloxy compound with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The final step involves the hydroxylation of the aromatic ring to introduce the hydroxyl group at the ortho position relative to the benzyloxy group.
Chemical Reactions Analysis
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and chlorine substituents can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Scientific Research Applications
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can be compared with other similar compounds such as:
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone: Similar structure but with a bromine substituent instead of chlorine.
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-methylphenyl)ethanone: Similar structure but with a methyl substituent instead of chlorine.
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-(4-nitrophenyl)ethanone: Similar structure but with a nitro substituent instead of chlorine.
Properties
Molecular Formula |
C21H16ClFO3 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H16ClFO3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 |
InChI Key |
BXCDRHNONGKJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


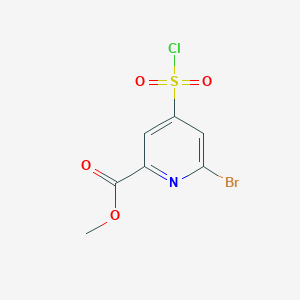
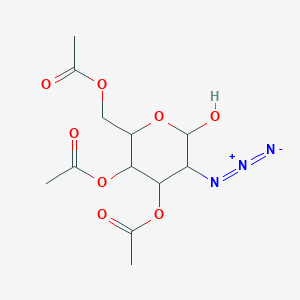
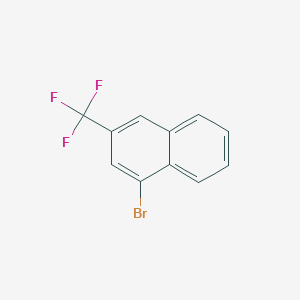
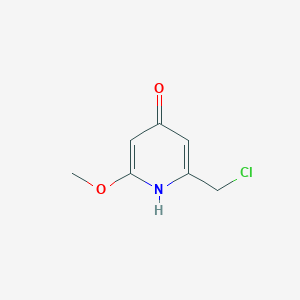
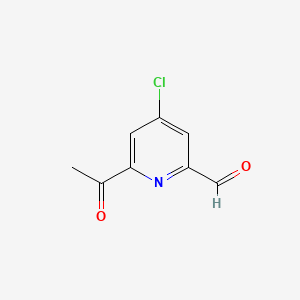
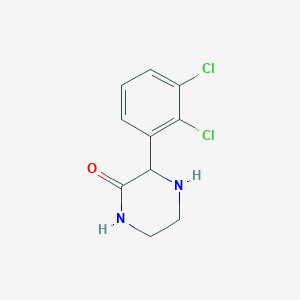
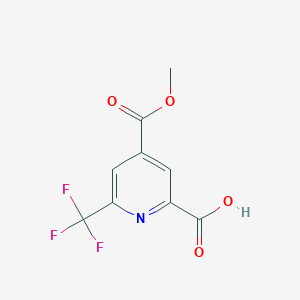
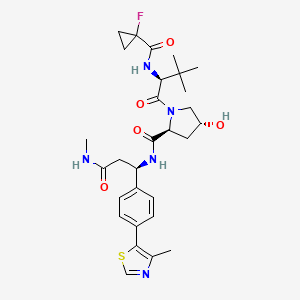
![1,2,3,4-Tetrahydro-3-(5-methoxy-1H-benzo[D]imidazol-2-YL)-2-methylisoquinoline](/img/structure/B14861490.png)
